molecular formula C20H20FNO2 B2867846 (3-Fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2379977-93-0

(3-Fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone

Cat. No. B2867846
CAS RN: 2379977-93-0
M. Wt: 325.383
InChI Key: FTCWRGQQXHUETG-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that could influence its properties and reactivity. It has a 3-fluoro-4-methoxyphenyl group, a 6-phenyl group, and a 2-azaspiro[3.3]heptan-2-yl group. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the azaspiro[3.3]heptan-2-yl group might undergo reactions typical of amines, while the phenyl groups might participate in reactions typical of aromatic compounds .

Future Directions

The future research directions for a compound like this could include further investigation into its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential uses, and exploring its mechanism of action .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2/c1-24-18-8-7-15(9-17(18)21)19(23)22-12-20(13-22)10-16(11-20)14-5-3-2-4-6-14/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWRGQQXHUETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane

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